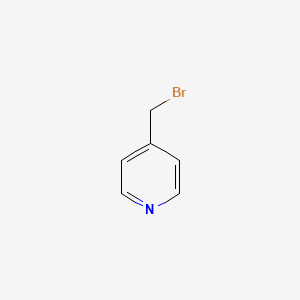

4-(Bromomethyl)pyridine

Descripción general

Descripción

4-(Bromomethyl)pyridine is a chemical compound that has been widely used in scientific research. This compound is a member of the pyridine family, which is a class of organic compounds that are commonly used in medicinal chemistry and drug discovery. The synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Aplicaciones Científicas De Investigación

1. Use in Ligand Synthesis

4-(Bromomethyl)pyridine is utilized in the synthesis of complex ligands. For example, it reacts with dipicolylamine to yield a compound with metal-binding domains. This compound, when treated with palladium or platinum, forms complexes that show thermal spin transitions, indicating potential in magnetic and electronic applications (Tovee et al., 2010).

2. Role in Pyridine Derivative Synthesis

The molecule serves as a building block in the synthesis of various pyridine derivatives. For instance, its role in the regioselective bromination of thieno[2,3-b]pyridine has been demonstrated, showcasing its utility in creating pyridine derivatives with potential drug discovery applications (Lucas et al., 2015).

3. Development of Cationic Cellulose Nanocrystals

In nanotechnology, this compound is used to create cationic cellulose nanocrystals. This process involves a one-pot reaction with cellulose nanocrystals, simplifying existing methods and leading to higher grafting density while maintaining crystallinity (Jasmani et al., 2013).

4. Synthesis of TRFIA Chelates Intermediate

It is instrumental in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. The process involves a series of reactions that enhance the yield of the target product (Pang Li-hua, 2009).

5. Use in Polymerization Studies

The compound is investigated in the polymerization of pyridines. It demonstrates distinct reactivity patterns, contributing to the understanding of polymerization mechanisms and influencing the solubility and thermal stability of resulting polymers (Monmoton et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(Bromomethyl)pyridine is a substituted pyridine . It is primarily used as a reagent in organic synthesis, and its specific targets can vary depending on the reaction it is involved in. For instance, it can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is used in. In general, it acts as an electrophile, reacting with nucleophiles to form new bonds. For example, in the Suzuki–Miyaura cross-coupling reaction, it can participate in the transmetalation step, where it transfers its bromomethyl group to a palladium catalyst .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the compounds it is reacted with. In the case of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For instance, it can be used in the preparation of various derivatives, such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate .

Propiedades

IUPAC Name |

4-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKXOLFFQWKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349061 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54751-01-8 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(bromomethyl)pyridine be utilized in the synthesis of novel catalytic materials?

A1: Yes, this compound can be used as a building block for synthesizing magnetic nanocatalysts. In a study by [], researchers successfully synthesized a novel magnetic nanocatalyst by reacting this compound hydrobromide with 3-(aminopropyl)triethoxysilane (APTES), followed by reaction with iron oxide nanoparticles and further modification with KBr and HIO4. This nanocatalyst, denoted as Fe3O4@PyHBr3, demonstrated catalytic activity in the selective oxidation of alcohols to aldehydes and ketones using H2O2 as an oxidant. Additionally, the Fe3O4@PyHBr3 nanocatalyst proved effective in catalyzing the trimethylsilylation and tetrahydropyranylation of alcohols [].

Q2: What is known about the stability of this compound in aqueous solutions?

A2: Research indicates that this compound undergoes hydrolysis in aqueous solutions, converting into the corresponding 4-(hydroxymethyl)pyridine []. This hydrolysis reaction follows first and second-order kinetics, with the rate being influenced by pH and temperature. At 60°C and an ionic strength (μ) of 0.15, the hydrolysis rates were meticulously studied across a pH range of 0.9 to 9.9 using buffer solutions. Through HPLC analysis and mathematical modeling, the researchers determined the rate constants for both the neutral this compound and its conjugated acid form []. The proposed mechanisms for this hydrolysis involve both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.

Q3: Has this compound been used in the development of metal complexes for material science applications?

A3: Yes, this compound, when reacted with divalent transition metal salts, can form mononuclear metal complexes. For instance, the reaction of this compound with iron(II) salts results in the creation of complexes with the general formula (2)center dot xMeNO(2), where L represents the 2,6-di(pyrazol-1-yl)-4-(bromomethyl) pyridine ligand []. These iron(II) complexes exhibit intriguing magnetic properties, namely thermal spin crossover behavior at elevated temperatures (around 320-340 K). It's noteworthy that the specific solvation state of these complexes significantly impacts their magnetic behavior, influencing the hysteresis loop's shape and width [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)